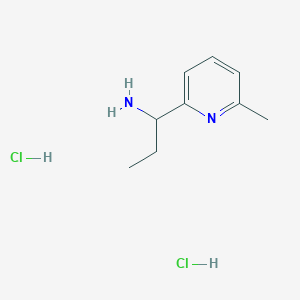

![molecular formula C23H18N4O2S B2386072 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-39-3](/img/structure/B2386072.png)

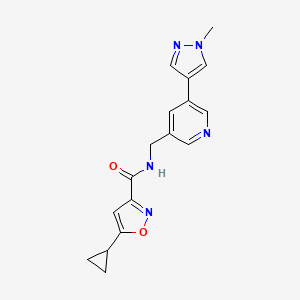

4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials available and the desired route of synthesis. One possible method could involve the reaction of a benzothiazole derivative with an appropriate pyridine derivative in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The benzothiazole and pyridine rings would likely contribute to the overall stability of the molecule through resonance, while the ethoxy and cyano groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The ethoxy group could potentially be cleaved under acidic or basic conditions .Scientific Research Applications

Synthesis and Biological Activities

- The compound has been used in the synthesis of Co(II) complexes, which have shown potential in fluorescence studies and in vitro cytotoxicity against human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).

- Research involving the synthesis of novel antimicrobial dyes and their precursors based on systems including this compound has been conducted. These studies have revealed significant antimicrobial activity against various organisms (Shams et al., 2011).

Medicinal Chemistry

- It's a key component in the synthesis of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), showing effectiveness in human lung and colon carcinoma models (Borzilleri et al., 2006).

- The compound has been used to design and synthesize analogues as inhibitors for Mycobacterium tuberculosis, showing promise in antituberculosis activity (Jeankumar et al., 2013).

Cytotoxicity and Antimicrobial Properties

- Benzothiazole derivatives, including this compound, have been evaluated for cytotoxic and antimicrobial activities, showing significant results against cancer cell lines and microbial growth (Nam et al., 2010).

Heterocyclic Chemistry and Insecticidal Properties

- The compound has been utilized in the synthesis of various heterocycles, with applications in insecticidal assessments against Spodoptera littoralis (Fadda et al., 2017).

Synthetic Applications in Antibiotics and Antitumor Agents

- In the field of antibiotics, the compound has been used in the synthesis of complex structures for macrocyclic antibiotics like GE 2270 A (Okumura et al., 1998).

- It has also been involved in the synthesis and evaluation of polyfunctionally substituted heterocyclic compounds for antitumor activities (Shams et al., 2010).

Future Directions

properties

IUPAC Name |

4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-2-29-19-10-11-20-21(13-19)30-23(26-20)27(15-18-5-3-4-12-25-18)22(28)17-8-6-16(14-24)7-9-17/h3-13H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCPFQDUUNJYDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)